molecular formula C9H12N2O2 B2427506 2-Methyl-3-(oxolan-3-yloxy)pyrazine CAS No. 2189434-10-2

2-Methyl-3-(oxolan-3-yloxy)pyrazine

Cat. No. B2427506
CAS RN: 2189434-10-2
M. Wt: 180.207
InChI Key: NNIUAQWBGRTPLK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving pyrazine compounds can be complex and varied. Pyrazines can participate in a wide range of reactions, contributing to their diverse functional groups . The specific reactions involving “2-Methyl-3-(oxolan-3-yloxy)pyrazine” are not detailed in the available resources.

Scientific Research Applications

Synthetic Chemistry and Ligand Design

Pyrazines and their derivatives are key components in the synthesis of complex ligands for metal coordination. For example, the synthesis of highly substituted pyrazole ligands from substituted 4-oxo-4H-chromones and their subsequent use in forming complexes with platinum(II) and palladium(II) ions highlights the versatility of pyrazine derivatives in creating intricate molecular structures with potential catalytic and material applications (Budzisz, Małecka, & Nawrot, 2004).

Antiviral and Anticancer Properties

Some pyrazine derivatives have shown promising antiviral and anticancer properties. A study on alkaloids from a mangrove-derived actinomycete highlighted the isolation of pyrazine compounds with activity against the influenza A virus, indicating potential applications in antiviral drug development (Wang et al., 2014).

Green Chemistry and Catalysis

Research into the solvent-free synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines emphasizes the role of pyrazine derivatives in promoting green chemistry principles. These compounds are produced through environmentally benign processes, demonstrating the potential of pyrazine derivatives in sustainable chemical synthesis (Al-Matar, Khalil, Adam, & Elnagdi, 2010).

Materials Science

In materials science, pyrazine derivatives contribute to the development of novel materials with specific electronic and optical properties. The study of donor-acceptor polymeric electrochromic materials employing pyrazine as an acceptor unit illustrates the use of these compounds in creating materials with potential applications in electrochromic devices and solar cells (Zhao et al., 2014).

Environmental and Biological Applications

The microbial metabolism of pyrazines highlights the ecological and biological significance of these compounds. Microorganisms capable of synthesizing and degrading pyrazines play a role in various environmental processes, including soil nutrient cycling and the breakdown of anthropogenic compounds, indicating the environmental relevance of pyrazine research (Rajini, Aparna, Sasikala, & Ramana, 2011).

properties

IUPAC Name

2-methyl-3-(oxolan-3-yloxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-9(11-4-3-10-7)13-8-2-5-12-6-8/h3-4,8H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIUAQWBGRTPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(oxolan-3-yloxy)pyrazine

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